Cinnoline, 4-nitro-, 1-oxide (CAS 13657-99-3) is a highly specialized N-oxide heterocyclic precursor utilized primarily in the synthesis of 4-substituted cinnoline derivatives. In industrial and advanced laboratory settings, the compound serves as a critical intermediate because the N-oxide moiety strongly directs electrophilic attack to the 4-position during its synthesis and subsequently activates the nitro group for nucleophilic aromatic substitution (SNAr). This dual functionality makes it the procurement standard for accessing 4-amino, 4-chloro, and 4-alkoxy cinnolines, bypassing the poor regioselectivity inherent to the direct functionalization of the parent cinnoline core [1].
Attempting to substitute Cinnoline, 4-nitro-, 1-oxide with direct nitration products of the parent cinnoline fails fundamentally due to divergent regiochemistry. Direct nitration of unoxidized cinnoline occurs exclusively on the benzo ring, yielding a difficult-to-separate mixture of 5-nitro- and 8-nitrocinnoline, with virtually no 4-nitro product formed . Procurement of the 1-oxide variant is therefore mandatory for workflows requiring functionalization at the 4-position, as the N-oxide group is required to electronically direct the initial nitration to the pyridazine ring and subsequently activate the resulting nitro group for downstream displacement or reduction .
The synthesis of 4-substituted cinnolines requires a precursor with functional handles on the pyridazine ring. Nitration of cinnoline 1-oxide yields 4-nitrocinnoline 1-oxide as the major product, whereas nitration of the parent cinnoline yields exclusively 5- and 8-nitro mixtures [1]. This regiochemical shift is entirely dependent on the N-oxide directing group.
| Evidence Dimension | Nitration product distribution |
| Target Compound Data | Yields 4-nitrocinnoline 1-oxide as the major product |
| Comparator Or Baseline | Parent cinnoline yields 0% 4-nitro derivatives (only 5- and 8-nitro mixtures) |
| Quantified Difference | 100% shift in regioselectivity from the benzo ring to the pyridazine ring (4-position) |
| Conditions | Nitration using nitric and sulfuric acids |
Procuring the 1-oxide form is the only viable pathway to synthesize 4-substituted cinnolines without zero-yield outcomes from parent cinnoline nitration.
The N-oxide moiety in Cinnoline, 4-nitro-, 1-oxide acts as a powerful electron-withdrawing group, highly activating the 4-nitro position for nucleophilic displacement. Treatment of this compound with phosphoryl chloride (POCl3) results in a facile deoxygenative chlorination to yield 4-chlorocinnoline [1]. Furthermore, the nitro group can be readily displaced by alkoxides to form 4-alkoxycinnoline 1-oxides , a reactivity profile absent in unactivated cinnolines.
| Evidence Dimension | Reactivity towards nucleophiles and POCl3 |
| Target Compound Data | Readily undergoes deoxygenative chlorination and SNAr displacement |
| Comparator Or Baseline | Unactivated cinnolines and 5/8-nitrocinnolines require significantly harsher conditions for substitution |
| Quantified Difference | Enables direct, high-yielding displacement of the nitro group under standard conditions |
| Conditions | Treatment with POCl3 or sodium methoxide |
Ensures high-yielding, scalable conversion into 4-chloro or 4-alkoxy cinnoline building blocks for API manufacturing.
Cinnolin-4-amine is a critical scaffold for biologically active compounds, but it is difficult to synthesize via direct amination. Catalytic hydrogenation of Cinnoline, 4-nitro-, 1-oxide over Raney nickel cleanly reduces both the N-oxide and the nitro group, yielding cinnolin-4-amine . In contrast, reduction of standard cinnoline nitration mixtures yields complex 5- and 8-amino isomers.
| Evidence Dimension | Reduction product purity |
| Target Compound Data | Cleanly yields cinnolin-4-amine |
| Comparator Or Baseline | Reduction of direct cinnoline nitration mixtures yields mixed 5/8-amino isomers |
| Quantified Difference | Provides direct access to the pure 4-amino isomer without complex chromatographic separation |
| Conditions | Catalytic hydrogenation over Raney nickel |
Dramatically reduces purification costs and time when producing 4-aminocinnoline scaffolds for pharmaceutical libraries.
In comparative in vivo screening using the AH-13 tumor system, Cinnoline, 4-nitro-, 1-oxide demonstrated top-tier efficacy among a library of related nitro-heterocycles. It was classified as 'most effective,' significantly outperforming simpler monocyclic analogs like 4-nitropyridazine 1-oxide, which were only effective to a limited extent [1].
| Evidence Dimension | In vivo antitumor effectiveness |
| Target Compound Data | Ranked as 'most effective' among tested nitropyridazine/cinnoline oxides |
| Comparator Or Baseline | 4-Nitropyridazine 1-oxide (ranked only 'effective to some extent') |
| Quantified Difference | Categorically higher baseline cytotoxicity in the AH-13 screening system |
| Conditions | AH-13 tumor model screening |
Validates the procurement of the 4-nitrocinnoline 1-oxide scaffold over simpler pyridazine analogs for oncology drug discovery.
Utilizing its reactivity with POCl3 to produce 4-chlorocinnoline, a highly electrophilic building block used in cross-coupling reactions and API synthesis [1].
Employing catalytic hydrogenation over Raney nickel to convert the compound into cinnolin-4-amine, avoiding the isomeric mixtures associated with parent cinnoline nitration .
Acting as a highly activated substrate for the introduction of various nucleophiles (alkoxides, amines) at the 4-position, facilitated by the strong electron-withdrawing effect of the N-oxide group .
Serving as a privileged starting scaffold for oncology programs, specifically leveraging its demonstrated high baseline efficacy in AH-13 tumor models compared to simpler pyridazine oxides [2].